
7-Bromohept-2-en-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromohept-2-en-4-one is an organic compound with the molecular formula C7H11BrO It consists of a seven-carbon chain with a bromine atom attached to the second carbon and a ketone group at the fourth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromohept-2-en-4-one can be achieved through several methods. One common approach involves the bromination of hept-2-en-4-one. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like dichloromethane (CH2Cl2). The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 7-Bromohept-2-en-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-).
Oxidation Reactions: The ketone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products:
Substitution: Depending on the nucleophile, products can include 7-hydroxyhept-2-en-4-one, 7-aminohept-2-en-4-one, or 7-mercaptohept-2-en-4-one.
Oxidation: 7-Bromohept-2-enoic acid.
Reduction: 7-Bromohept-2-en-4-ol.
Aplicaciones Científicas De Investigación
7-Bromohept-2-en-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying substitution and addition reactions.
Biology: Researchers use it to study the effects of brominated compounds on biological systems, including their potential as enzyme inhibitors or signaling molecules.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development for treating various diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 7-Bromohept-2-en-4-one involves its interaction with various molecular targets. The bromine atom and the ketone group are key functional groups that participate in chemical reactions. The bromine atom can undergo nucleophilic substitution, while the ketone group can participate in oxidation and reduction reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
7-Chlorohept-2-en-4-one: Similar structure but with a chlorine atom instead of bromine.
7-Iodohept-2-en-4-one: Similar structure but with an iodine atom instead of bromine.
Hept-2-en-4-one: Lacks the halogen atom, making it less reactive in substitution reactions.
Uniqueness: 7-Bromohept-2-en-4-one is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts. This increased reactivity can be advantageous in synthetic chemistry, allowing for the formation of a wider range of derivatives.
Propiedades
Número CAS |
654643-30-8 |
|---|---|
Fórmula molecular |
C7H11BrO |
Peso molecular |
191.07 g/mol |
Nombre IUPAC |
7-bromohept-2-en-4-one |
InChI |
InChI=1S/C7H11BrO/c1-2-4-7(9)5-3-6-8/h2,4H,3,5-6H2,1H3 |
Clave InChI |
IHQGJEDDAHGRRY-UHFFFAOYSA-N |
SMILES canónico |
CC=CC(=O)CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



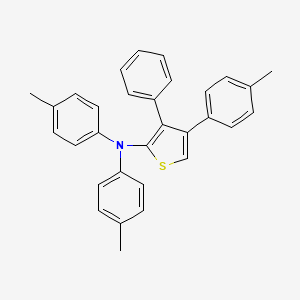
![1-(2-{[2-(Ethylsulfanyl)ethyl]sulfanyl}ethyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B12535462.png)
![Benzene, 5-bromo-1,2-difluoro-3-[[(1R)-1-methylheptyl]oxy]-](/img/structure/B12535468.png)
![(4S)-2-[(Diphenylmethylidene)amino]-4-methylhexanenitrile](/img/structure/B12535469.png)
![2,2'-[(4-Nitrophenyl)methylene]di(cyclohexan-1-one)](/img/structure/B12535487.png)
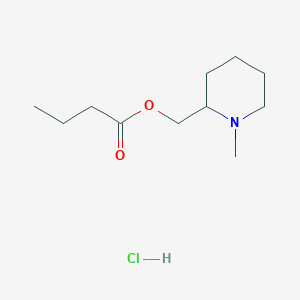
![3-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]propan-1-ol](/img/structure/B12535501.png)
![4-[Amino(cyano)methyl]phenyl acetate](/img/structure/B12535510.png)
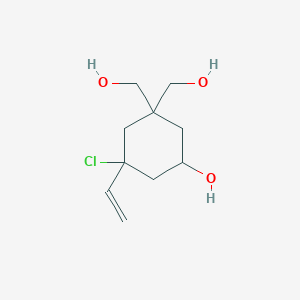
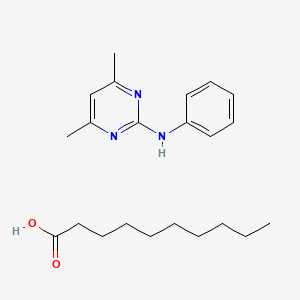

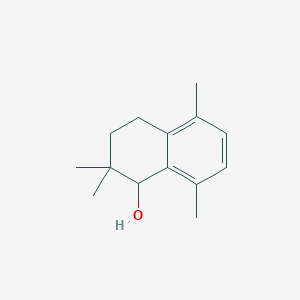
![4-[2-(Pyren-2-YL)ethenyl]pyridine](/img/structure/B12535532.png)
